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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological profile of AP14145,

a negative allosteric modulator of small-conductance calcium-activated potassium (KCa2)

channels. The information is compiled from preclinical studies and is intended to support further

research and development efforts.

Core Pharmacological Profile
AP14145 is an investigational compound that has demonstrated potential as an atrial-selective

antiarrhythmic agent. Its primary mechanism of action is the inhibition of KCa2.2 (SK2) and

KCa2.3 (SK3) channels, which are key regulators of atrial repolarization.

Mechanism of Action
AP14145 acts as a negative allosteric modulator of KCa2.2 and KCa2.3 channels.[1][2] It does

not directly block the potassium pore but instead binds to a different site on the channel protein,

reducing the channel's sensitivity to intracellular calcium (Ca²⁺).[1][2] This inhibitory effect is

strongly dependent on the presence of two specific amino acids within the channel's inner pore:

serine 508 (S508) and alanine 533 (A533).[1][2] By decreasing the calcium sensitivity,

AP14145 effectively reduces the potassium efflux through these channels during an action

potential, leading to a prolongation of the atrial effective refractory period (AERP).[1][2]
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The compound functionally competes with positive allosteric modulators of KCa2 channels,

such as NS309. AP14145 has been shown to reverse the channel activation mediated by

NS309, further supporting its classification as a negative allosteric modulator.[1]
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AP14145 negative allosteric modulation of KCa2 channels.

Pharmacodynamics
The primary pharmacodynamic effect of AP14145 is the concentration-dependent prolongation

of the atrial effective refractory period (AERP).[1][2] In preclinical models, this effect has been

observed both ex vivo in isolated perfused hearts and in vivo in anesthetized rats.[1][3] Notably,

AP14145 demonstrates functional atrial selectivity, meaning it prolongs atrial repolarization

without significantly affecting ventricular repolarization, as measured by the QTc interval.[3]

This profile suggests a reduced risk of ventricular proarrhythmias, a significant concern with

many existing antiarrhythmic drugs.[3] Studies in porcine and goat models of atrial fibrillation

(AF) have shown that AP14145 can terminate vernakalant-resistant AF and prevent its

reinduction.[4][5][6]

Pharmacokinetics
Pharmacokinetic data for AP14145 is limited. In a study involving Landrace pigs, a 5 mg/kg

intravenous bolus injection resulted in a maximum plasma concentration (Cmax) of 8355

nmol/L and a plasma half-life (t½) of approximately 24.3 minutes.[4][7] The calculated polar

surface area of AP14145 is higher than that of other KCa2 modulators like NS8593, suggesting

a lower propensity to cross the blood-brain barrier.[1] This is supported by in vivo studies where

AP14145 did not induce acute central nervous system (CNS) effects at doses that were

effective in prolonging AERP.[1][2]

Quantitative Data Summary
The following tables summarize the key quantitative pharmacological data for AP14145.

Table 1: In Vitro Potency and Efficacy
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Parameter Channel Value Species Assay Reference

IC₅₀
hKCa2.2
(SK2)

1.1 ± 0.3 µM Human
Patch
Clamp

[1][2]

IC₅₀
hKCa2.3

(SK3)
1.1 ± 0.3 µM Human Patch Clamp [1][2][4]

EC₅₀ of Ca²⁺

(Control)
hKCa2.3

0.36 ± 0.02

µM
Human Patch Clamp [1][2]

| EC₅₀ of Ca²⁺ (+10 µM AP14145)| hKCa2.3 | 1.2 ± 0.1 µM | Human | Patch Clamp |[1][2] |

Table 2: In Vitro Selectivity Profile
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Channel Current
AP14145
Concentrati
on

% Inhibition
/ IC₅₀

Species Reference

hKCa1.1

(BK)
- 10 µM ~50% Human [1][4]

hKCa3.1 (IK) - 10 µM No effect Human [4]

hERG

(Kv11.1)
IKr -

IC₅₀ = 71.8

µM
Human [3][4]

Kir3.1/Kir3.4 IKACh - IC₅₀ = 9.3 µM Human [4][6]

Kv1.5 IKur 30 µM
Not

significant
Human [4][6]

Kv7.1/KCNE1 IKs 30 µM
Not

significant
Human [4][6]

Kv4.3/KChiP

2
Ito 30 µM

Not

significant
Human [4][6]

Kir2.1 IK1 30 µM
Not

significant
Human [4][6]

Nav1.5 INa 15 µM
Not

significant
Human [4][6]

| CaV1.2 | ICaL | 1-10 µM | Not significant | Human |[4] |

Table 3: In Vivo and Ex Vivo Efficacy
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Model Parameter
Dose/Concentr
ation

Effect Reference

Anesthetized

Rat (in vivo)
AERP 2.5 mg/kg i.v.

Significant
prolongation

[1][4]

Anesthetized Rat

(in vivo)
AERP 5.0 mg/kg i.v.

Significant

prolongation
[1][4]

Isolated

Perfused Rat

Heart

AERP 10 µM
Increased

duration
[1][4]

Anesthetized

Guinea Pig (in

vivo)

AERP 13.3 mg/kg

Increased to 113

± 6 ms from 75 ±

3 ms

[3]

Anesthetized

Guinea Pig (in

vivo)

QTcB 13.3 mg/kg No effect [3]

Porcine AF

Model
AF Termination -

Effective in

vernakalant-

resistant AF

[4][6]

| Goat Persistent AF Model | AF Termination | 20 mg/kg/h infusion | Terminated AF in 83% of

animals |[5] |

Table 4: Safety and Pharmacokinetic Parameters
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Model Parameter Dose Value Reference

Mouse (in vivo) CNS Effects 10 mg/kg
No apparent
effects (Beam
Walk Test)

[1][2]

Awake Goat (in

vivo)
CNS Effects 5 mg/kg i.v. Mild tremors [5]

Landrace Pig (in

vivo)
Cmax 5 mg/kg i.v. 8355 nmol/L [4]

| Landrace Pig (in vivo) | t½ | 5 mg/kg i.v. | 24.3 minutes |[4][7] |

Key Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

Patch-Clamp Electrophysiology
This protocol was used to determine the potency, selectivity, and mechanism of action of

AP14145 on heterologously expressed KCa channels.

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing either human KCa2.2

or KCa2.3 channels.

Configuration: Inside-out patch-clamp.

Pipette (External) Solution: Contained (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10

HEPES. pH adjusted to 7.4 with NaOH.

Bath (Internal) Solution: Contained (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, and varying

concentrations of EGTA and CaCl₂ to achieve desired free Ca²⁺ concentrations (e.g., 400

nM). pH adjusted to 7.2 with KOH.

Procedure:

Giga-ohm seals are formed between the patch pipette and the cell membrane.
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The patch is excised from the cell to achieve an inside-out configuration, exposing the

intracellular face of the membrane to the bath solution.

The membrane potential is held at -80 mV and ramped to +80 mV over 200 ms every 5

seconds to elicit KCa currents.

A stable baseline current is established in a control internal solution containing 400 nM

free Ca²⁺.

AP14145 is applied to the bath solution at increasing concentrations to determine the IC₅₀

value.

For mechanism of action studies, Ca²⁺ concentration-response curves are generated in

the absence and presence of a fixed concentration of AP14145 (e.g., 10 µM) to determine

the shift in the Ca²⁺ EC₅₀.

To test for functional competition, the KCa2 positive modulator NS309 (10 µM) is first

applied to activate the channel, followed by the co-application of AP14145 (10 µM).
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Patch-Clamp Electrophysiology Workflow

HEK293 Cell expressing KCa2
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Workflow for determining AP14145 potency via patch-clamp.

In Vivo Atrial Effective Refractory Period (AERP)
Measurement
This protocol was used to assess the biological efficacy of AP14145 in an anesthetized rat

model.
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Animal Model: Male Sprague-Dawley rats.

Anesthesia: Hypnorm/Midazolam cocktail administered subcutaneously.

Surgical Procedure:

The rat is placed on a heating pad to maintain body temperature.

A tracheotomy is performed to facilitate breathing.

The right jugular vein is cannulated for intravenous drug administration.

A thoracotomy is performed to expose the heart.

A custom-made stimulation electrode is placed on the right atrial appendage.

ECG electrodes are placed to monitor cardiac activity.

Stimulation Protocol:

The atrium is paced with a train of 8 stimuli (S1) at a fixed cycle length (e.g., 150 ms).

A premature stimulus (S2) is introduced after the S1 train.

The S1-S2 interval is progressively decreased in 2 ms steps until the S2 stimulus fails to

elicit a response (atrial capture).

The AERP is defined as the longest S1-S2 interval that fails to capture the atrium.

Procedure:

A stable baseline AERP is measured.

A bolus of AP14145 (e.g., 2.5 mg/kg or 5.0 mg/kg) or vehicle is administered via the

jugular vein.

AERP is measured at fixed time points post-injection (e.g., 1, 3, 5, 10 minutes) to

determine the time course of the drug's effect.
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In Vivo AERP Measurement Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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